NVP-BSK805 dihydrochloride

JAK2 Selectivity Kinase profiling

NVP-BSK805 dihydrochloride is a potent, selective, ATP-competitive JAK2 inhibitor with IC50s of 0.48 nM (JH1) and ~0.5 nM for both wild-type and V617F mutant. It exhibits >20-fold selectivity over JAK1, JAK3, and TYK2. As a preclinical tool, it is ideal for dissecting JAK2 signaling, especially in V617F-driven models. Ensure supply chain integrity by sourcing high-purity material.

Molecular Formula C27H30Cl2F2N6O
Molecular Weight 563.5
CAS No. 1942919-79-0
Cat. No. B1162281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BSK805 dihydrochloride
CAS1942919-79-0
Synonyms4-(2,6-difluoro-4-(3-(1-(pip4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine, dihydrochloride
Molecular FormulaC27H30Cl2F2N6O
Molecular Weight563.5
Structural Identifiers
SMILESC1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl
InChIInChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H
InChIKeyNUOCAPALWRHKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-BSK805 (CAS 1942919-79-0) Procurement Guide: A Highly Selective Quinoxaline-Based JAK2 Inhibitor for Precision Kinase Research


NVP-BSK805 dihydrochloride (CAS 1942919-79-0), also known as BSK805, is an ATP-competitive Janus kinase 2 (JAK2) inhibitor belonging to the substituted quinoxaline chemical class [1]. It exhibits potent inhibition of both wild-type and the oncogenic V617F mutant form of JAK2, with an inhibition constant (Ki) of 0.43 nM . The compound demonstrates >20-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) and >300-fold selectivity over a broader panel of 36 other kinases [2]. NVP-BSK805 is exclusively used as a preclinical research tool to dissect JAK2-dependent signaling pathways and has not been approved for clinical use .

Why Generic JAK2 Inhibitors Cannot Substitute for NVP-BSK805 (CAS 1942919-79-0) in Critical Research Applications


JAK2 inhibitors exhibit widely divergent selectivity fingerprints and cellular potency profiles that preclude simple interchangeability. While clinical agents like ruxolitinib and fedratinib target JAK2, their enzymatic IC50 values (2.9–17 nM at 1 mM ATP) and selectivity windows differ markedly from NVP-BSK805 . Crucially, many JAK2 inhibitors lose potency against the clinically relevant V617F mutant, whereas NVP-BSK805 maintains equivalent inhibition against both wild-type and mutant enzymes (IC50 ~0.5 nM for both) . Additionally, the off-target P-glycoprotein (P-gp) inhibitory activity of NVP-BSK805—which can confound multidrug resistance studies—is substantially higher than that of other JAK2 inhibitors like CEP-33779, necessitating careful compound selection for mechanistic studies [1]. Substituting a structurally distinct JAK2 inhibitor without accounting for these differential properties risks irreproducible experimental outcomes and flawed mechanistic interpretations.

NVP-BSK805 (CAS 1942919-79-0): Quantitative Differentiation Evidence Versus Comparator JAK2 Inhibitors


Sub-Nanomolar JAK2 Potency and >20-Fold Intra-Family Selectivity Versus Ruxolitinib and Fedratinib

NVP-BSK805 inhibits the JAK2 homology 1 (JH1) domain with an IC50 of 0.48 nM, representing a 6-fold greater potency than ruxolitinib (IC50 = 2.9 nM at 1 mM ATP) and a 35-fold greater potency than fedratinib (IC50 = 17 nM) in comparable enzymatic assays . Furthermore, NVP-BSK805 maintains >20-fold selectivity over JAK1 (IC50 = 31.63 nM), JAK3 (IC50 = 18.68 nM), and TYK2 (IC50 = 10.76 nM), whereas ruxolitinib's selectivity window narrows considerably at physiological ATP concentrations . In broader kinase profiling against a panel of 36 kinases, NVP-BSK805 demonstrates >300-fold selectivity, underscoring its utility as a highly specific JAK2 probe .

JAK2 Selectivity Kinase profiling

Equivalent Picomolar Potency Against Wild-Type and V617F Mutant JAK2: A Critical Differentiator from Clinical JAK2 Inhibitors

NVP-BSK805 inhibits full-length wild-type JAK2 and the oncogenic JAK2 V617F mutant with nearly identical potency (IC50 = 0.58 nM and 0.56 nM, respectively) and an ATP-competitive inhibition constant (Ki) of 0.43 nM [1]. This stands in contrast to certain clinical JAK2 inhibitors, which exhibit reduced potency against the V617F mutant or require higher concentrations to achieve equivalent target engagement . The compound's ability to suppress constitutive STAT5 phosphorylation at concentrations ≥100 nM in JAK2 V617F-mutant cells (MB-02, SET-2) further validates its efficacy against the pathologically relevant mutant kinase .

JAK2 V617F Myeloproliferative neoplasms Mutant selectivity

Cellular Antiproliferative Activity in JAK2 V617F-Mutant Hematopoietic Cell Lines: IC50 Values as Low as 220 nM

In JAK2 V617F-mutant hematopoietic cell lines, NVP-BSK805 potently suppresses proliferation with IC50 values of 0.22 ± 0.04 μM (CHRF288), 0.35 ± 0.03 μM (UKE1), and 0.37 ± 0.05 μM (SET-2) in XTT proliferation assays [1]. By comparison, BCR-ABL positive cell lines exhibit IC50 values ranging from 1.5 to 2.7 μM, demonstrating a >5-fold selectivity window for JAK2-mutant cells [2]. In Ba/F3 cells engineered to express JAK2 V617F, NVP-BSK805 induces apoptosis with a GI50 of <100 nM . These cellular potency metrics compare favorably to clinical JAK2 inhibitors such as momelotinib (IC50 = 201 nM in pSTAT5 SET-2 assays) and fedratinib (IC50 = 669 nM in pSTAT5 SET-2 assays) in comparable cellular contexts .

Cell proliferation JAK2 V617F Hematologic malignancies

Superior P-Glycoprotein (P-gp) Inhibitory Activity Versus CEP-33779 and Verapamil: Implications for Multidrug Resistance Studies

NVP-BSK805 exhibits high P-gp inhibitory activity, with molecular docking simulations revealing higher binding affinity against ABCB1 (P-gp) than the comparator JAK2 inhibitor CEP-33779 [1]. Functionally, lower doses of NVP-BSK805 are required to inhibit P-gp in KBV20C multidrug-resistant cancer cells compared to CEP-33779 or the established P-gp inhibitor verapamil, indicating higher specificity for P-gp pump inhibition [2]. Both NVP-BSK805 and CEP-33779 sensitize KBV20C cells to vincristine treatment to a similar degree, but NVP-BSK805 achieves this effect at lower concentrations [3]. Notably, JAK2 inhibitor-induced sensitization is specific to drug-resistant KBV20C cells and is not observed in vincristine-sensitive KB parent cells [4].

P-glycoprotein Multidrug resistance Drug transport

In Vivo Efficacy in Polycythemia and Splenomegaly Models with Favorable Oral Pharmacokinetics

NVP-BSK805 demonstrates good oral bioavailability (45% in mice, 50% in rats) and a long terminal half-life in vivo . Daily oral administration of NVP-BSK805 at 150 mg/kg suppresses STAT5 phosphorylation, leukemic cell spreading, and splenomegaly in a Ba/F3 JAK2 V617F cell-driven mouse mechanistic model [1]. Furthermore, NVP-BSK805 potently suppresses recombinant human erythropoietin (rhEpo)-induced polycythemia and extramedullary erythropoiesis in mice (50–100 mg/kg) and rats (25–50 mg/kg) . In contrast, many clinical JAK2 inhibitors exhibit poor oral bioavailability or require higher doses to achieve comparable in vivo target engagement in preclinical models .

In vivo pharmacology Polycythemia Splenomegaly Oral bioavailability

Optimal Research Applications for NVP-BSK805 (CAS 1942919-79-0) Based on Quantitative Differentiation Evidence


Mechanistic Studies of JAK2 V617F-Driven Myeloproliferative Neoplasms

NVP-BSK805 is the preferred JAK2 inhibitor for dissecting signaling pathways downstream of the oncogenic JAK2 V617F mutant. Its equipotent inhibition of wild-type and V617F mutant JAK2 (IC50 ~0.5 nM for both) [1], combined with potent suppression of STAT5 phosphorylation at ≥100 nM in V617F-mutant cells , ensures faithful recapitulation of mutant-specific pharmacology. Researchers can confidently attribute observed phenotypes to JAK2 V617F inhibition rather than off-target effects.

Multidrug Resistance (MDR) Studies Involving P-Glycoprotein

Investigators examining the intersection of JAK2 signaling and multidrug resistance should select NVP-BSK805 for its robust P-gp inhibitory activity. Compared to the JAK2 inhibitor CEP-33779 and the canonical P-gp inhibitor verapamil, NVP-BSK805 achieves P-gp inhibition at lower concentrations and with higher binding affinity against ABCB1 [2]. This property makes it an ideal tool for sensitizing drug-resistant cancer cells to chemotherapeutic agents like vincristine in controlled experimental settings.

In Vivo Pharmacology of Polycythemia and Splenomegaly

For preclinical in vivo studies of erythropoietin-induced polycythemia or JAK2 V617F-driven splenomegaly, NVP-BSK805 offers a well-characterized, orally bioavailable tool compound. With oral bioavailability of 45% in mice and 50% in rats, daily oral dosing at 50–150 mg/kg yields robust suppression of disease phenotypes . Researchers can leverage these validated dosing regimens to benchmark novel JAK2-targeting agents or to probe JAK2-dependent physiological processes in vivo [3].

Kinase Selectivity Profiling and Chemical Probe Studies

NVP-BSK805 is uniquely suited for studies requiring a highly selective JAK2 chemical probe. Its >20-fold selectivity over other JAK family kinases and >300-fold selectivity over a panel of 36 other kinases minimizes confounding off-target effects. Researchers employing NVP-BSK805 as a JAK2 probe can have greater confidence that observed biological effects stem specifically from JAK2 inhibition rather than from broader kinome perturbation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-BSK805 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.